
N-(1-cyanocyclobutyl)-N-methyl-5-nitrothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclobutyl)-N-methyl-5-nitrothiophene-2-carboxamide, commonly known as CCT018159, is a small molecule that has been studied for its potential therapeutic applications. It belongs to the class of compounds known as kinase inhibitors, which are molecules that target specific enzymes involved in cellular signaling pathways. CCT018159 has been shown to inhibit the activity of several kinases, including the protein kinase CK2, which has been implicated in various diseases such as cancer and neurodegenerative disorders.
Mécanisme D'action
CCT018159 exerts its effects by inhibiting the activity of CK2, which is a serine/threonine protein kinase that is involved in various cellular processes such as cell proliferation, apoptosis, and DNA repair. CK2 has been shown to be overexpressed in many types of cancer, and its inhibition has been proposed as a potential therapeutic strategy. CCT018159 has also been shown to inhibit other kinases such as DYRK1A and PIM1, which are also involved in cellular signaling pathways.
Biochemical and Physiological Effects:
CCT018159 has been shown to have various biochemical and physiological effects. In cancer cells, it inhibits cell proliferation and induces apoptosis, which are mechanisms that can lead to tumor regression. In neuronal cells, it has been shown to protect against oxidative stress and amyloid-beta toxicity, which are mechanisms that can contribute to neurodegeneration. However, the exact mechanisms by which CCT018159 exerts its effects are still not fully understood and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
CCT018159 has several advantages and limitations for lab experiments. One advantage is that it is a small molecule that can be easily synthesized and modified, which allows for the generation of analogs with potentially improved pharmacological properties. Another advantage is that it has been shown to have potent activity against several kinases, which makes it a useful tool for studying cellular signaling pathways. However, one limitation is that its specificity for CK2 and other kinases is not fully understood, which can lead to off-target effects. Another limitation is that its pharmacokinetic properties are not well characterized, which can make it difficult to determine optimal dosing regimens for in vivo studies.
Orientations Futures
There are several future directions for research on CCT018159. One direction is to further investigate its specificity for CK2 and other kinases, which can help to identify potential off-target effects and improve its selectivity. Another direction is to study its pharmacokinetic properties in more detail, which can help to optimize dosing regimens for in vivo studies. Additionally, further studies are needed to elucidate the exact mechanisms by which CCT018159 exerts its effects, which can help to identify potential new therapeutic targets. Finally, the development of analogs with improved pharmacological properties can lead to the discovery of new drugs with potential therapeutic applications.
Méthodes De Synthèse
The synthesis of CCT018159 involves several steps, starting with the reaction of 1-cyanocyclobutane with methylamine to form N-methyl-1-cyanocyclobutylamine. This intermediate is then reacted with 5-nitrothiophene-2-carboxylic acid to form the final product, CCT018159. The synthesis has been reported in several scientific publications and involves the use of various reagents and conditions to achieve high yields and purity of the final product.
Applications De Recherche Scientifique
CCT018159 has been studied for its potential therapeutic applications in several disease models. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been proposed as a potential treatment for various types of cancer. It has also been studied for its potential neuroprotective effects, as CK2 has been implicated in the pathogenesis of neurodegenerative disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
N-(1-cyanocyclobutyl)-N-methyl-5-nitrothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c1-13(11(7-12)5-2-6-11)10(15)8-3-4-9(18-8)14(16)17/h3-4H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSANOBULDONKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=C(S1)[N+](=O)[O-])C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-N-methyl-5-nitrothiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

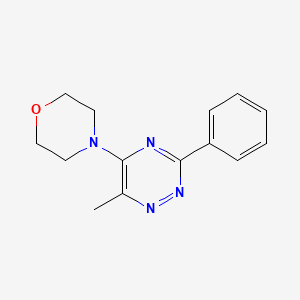
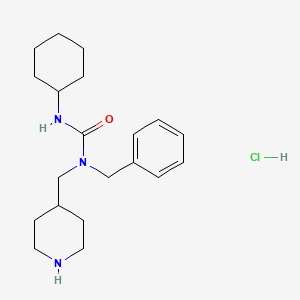
![(5-Fluorobenzo[b]thiophen-2-yl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2787819.png)
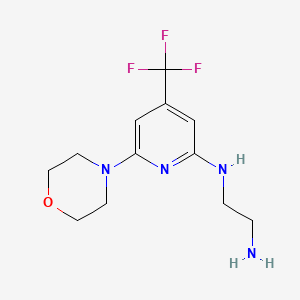
![2-[(4-chlorophenoxy)methyl]-1-(2-cyclohexylethyl)-1H-benzimidazole](/img/structure/B2787822.png)
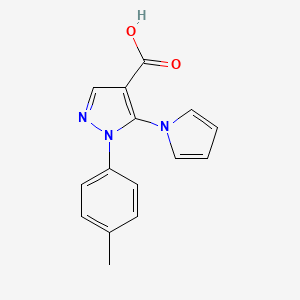
![(2E)-3-[(2,5-dimethylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2787825.png)

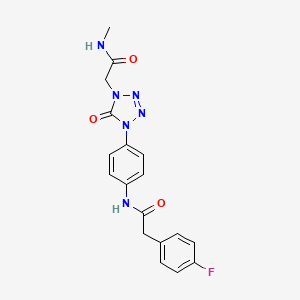
![3-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2787834.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2787836.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[3-(4-methylphenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2787840.png)